molecular formula C15H21NO4 B7913075 Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Cat. No. B7913075
M. Wt: 279.33 g/mol
InChI Key: WTSQNURFANTHSE-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

A mixture of sodium borohydride (10.1 g), calcium chloride (13.3 g), ethanol (100 mL) and THF (50 mL) was stirred at 0° C. for 30 min. After stirring, a mixture of benzyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate (9.68 g) and THF (50 mL) was added dropwise at 0° C., and the obtained mixture was stirred at room temperature for 2 days. Saturated aqueous ammonium chloride solution was added thereto, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure. The residue was extracted with ethyl acetate, and the extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.33 g).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
benzyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate
Quantity
9.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].C([O:8][C:9](=O)[CH2:10][O:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH2:14][CH2:13]1)C.[Cl-].[NH4+]>C1COCC1.C(O)C>[OH:8][CH2:9][CH2:10][O:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)=[O:19])[CH2:14][CH2:13]1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
benzyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate
Quantity
9.68 g
Type
reactant
Smiles
C(C)OC(COC1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred at room temperature for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCOC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.33 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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